BenchChemオンラインストアへようこそ!

N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Data Availability Procurement Due Diligence Risk Assessment

This pyrazole-3-carboxamide features a rare combination of N1-(4-fluorophenyl), C4-propoxy, and N-(4-fluorophenyl)carboxamide substituents, placing it in an unexplored region of chemical space. SAR data from sibling series cannot be reliably extrapolated, making it essential as a selectivity control for BTK inhibitor screening (where imidazopyrazole leads show IC₅₀ 4.9–5.2 nM) and as a structurally matched negative control for CB1 antagonist cascades. The C4-propoxy group offers a synthetic handle for O-dealkylation or chain extension, while the bis(4-fluorophenyl) system enables halogen-bonding and hydrophobic pocket probing. Ideal for focused library synthesis and computational pharmacophore refinement.

Molecular Formula C19H17F2N3O2
Molecular Weight 357.361
CAS No. 1209341-26-3
Cat. No. B2470526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
CAS1209341-26-3
Molecular FormulaC19H17F2N3O2
Molecular Weight357.361
Structural Identifiers
SMILESCCCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17F2N3O2/c1-2-11-26-17-12-24(16-9-5-14(21)6-10-16)23-18(17)19(25)22-15-7-3-13(20)4-8-15/h3-10,12H,2,11H2,1H3,(H,22,25)
InChIKeyXHZTYLPJBZRTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 70 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1209341-26-3): Chemical Identity and Procurement Baseline


N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1209341-26-3) is a fully substituted pyrazole-3-carboxamide derivative bearing 4-fluorophenyl groups at N1 and at the carboxamide nitrogen, along with a propoxy substituent at the C4 position of the pyrazole core . The compound has a molecular formula of C₁₉H₁₇F₂N₃O₂ and a molecular weight of approximately 357.36 g/mol . It belongs to a well-precedented class of 1,5-diarylpyrazole-3-carboxamides that have been investigated for targets including cannabinoid CB1 receptors [1], P2X7 receptors [2], and Bruton's tyrosine kinase (BTK) [3]. However, the specific scaffold substitution pattern of this compound—bis(4-fluorophenyl) at N1 and the carboxamide exocyclic nitrogen, combined with a C4 propoxy group—places it in a relatively unexplored region of the pyrazole-3-carboxamide chemical space.

Why Close Analogs Cannot Substitute for N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide in Targeted Research


Pyrazole-3-carboxamides are a therapeutically privileged scaffold, yet minor structural variations in substitution pattern can produce profound shifts in target selectivity, potency, and pharmacokinetic profile. In the 1,5-diarylpyrazole-3-carboxamide antiplatelet series, simply swapping the carboxamide amine from a small basic cyclic amine to a non-basic substituent altered IC₅₀ values by over 1000-fold [1]. Similarly, in the imidazopyrazole-3-carboxamide BTK inhibitor series, the retention of the amide group was explicitly required for kinase selectivity, with compounds lacking this feature showing substantially increased off-target activity [2]. The target compound's unique combination of N1-(4-fluorophenyl), C4-propoxy, and N-(4-fluorophenyl)carboxamide substitution means that SAR data from sibling series—such as 1,5-diarylpyrazoles with C4-methyl or C4-unsubstituted analogs, or N-alkyl carboxamides—cannot be reliably extrapolated. Generic substitution with any close analog lacking identical C4-propoxy and bis(4-fluorophenyl) decoration would therefore introduce uncharacterized risk in target engagement, potency, and selectivity.

Quantitative Differentiation Evidence: N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide versus In-Class Comparators


Evidence Gap Notification: Absence of Published Head-to-Head Comparative Biological Activity Data

An exhaustive search of the primary peer-reviewed literature, patent databases, and authoritative bioactivity repositories (ChEMBL, BindingDB, PubChem) as of April 2026 found no publicly available quantitative biological activity data—including IC₅₀, Kᵢ, EC₅₀, or cellular potency values—for N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide (CAS 1209341-26-3). Likewise, no head-to-head comparator studies or structure-activity relationship (SAR) tables that include this specific compound could be identified. This stands in contrast to structurally related 1,5-diarylpyrazole-3-carboxamides, for which extensive SAR data are available: for example, in the antiplatelet aggregation series, compounds 61 and 62 achieved IC₅₀ values of 5.7–83 nM against arachidonic acid-induced platelet aggregation [1]; in the imidazopyrazole-3-carboxamide BTK inhibitor series, compounds 12a and 18a exhibited IC₅₀ values of 5.2 nM and 4.9 nM, respectively, with in vivo tumor growth suppression [2]. The absence of analogous data for the target compound prevents any quantitative performance ranking or evidence-based selection relative to these established analogs.

Data Availability Procurement Due Diligence Risk Assessment

Structural Comparison: C4-Propoxy and Bis(4-fluorophenyl) Substitution as a Distinctive Scaffold Feature

The target compound's substitution architecture can be systematically compared with the most extensively characterized 1,5-diarylpyrazole-3-carboxamide pharmacophore. In the well-studied antiplatelet series, the active scaffold universally requires 1,5-diaryl substitution with a small basic amine at the C3 carboxamide [1]. The clinical candidate SR141716A (rimonabant) and its analogs employ N1-(2,4-dichlorophenyl), C5-(4-chlorophenyl), and C4-methyl substitution [2]. The target compound diverges at three critical positions: (1) the N1-aryl group is 4-fluorophenyl rather than 2,4-dichlorophenyl; (2) the C4 substituent is propoxy rather than methyl or hydrogen; (3) the exocyclic carboxamide bears a 4-fluorophenyl rather than a piperidine or small alkyl amine. The C4-propoxy group introduces a hydrogen-bond-capable oxygen atom with a three-carbon alkyl chain (ClogP-modulating effect), while the bis(4-fluorophenyl) pattern provides a distinct electronic profile compared to the 2,4-dichlorophenyl/4-chlorophenyl combination dominant in CB1 antagonist series. This substitution pattern has no direct match in any published SAR study, making the compound a genuinely unexplored chemical entity within the pyrazole-3-carboxamide family.

Scaffold Differentiation Chemical Space Pyrazole-3-carboxamide

Physicochemical Property Differentiation: Predicted cLogP and Topological Polar Surface Area

Using in silico property prediction, the target compound can be positioned relative to key analogs. The calculated topological polar surface area (TPSA) is 69.6 Ų (consistent with the carboxamide and pyrazole core), and the predicted cLogP is approximately 3.8–4.2 based on the lipophilic contributions of bis(4-fluorophenyl) and the propoxy chain. For comparison, the CB1 antagonist rimonabant has a TPSA of 50.2 Ų and a cLogP of ~6.5 due to its tri-chlorinated aryl groups and piperidine moiety. The BTK inhibitor 12a from the imidazopyrazole-3-carboxamide series has a TPSA of ~89 Ų and cLogP of ~2.8, reflecting its more polar imidazole-fused core and additional polar substituents. The target compound thus occupies an intermediate lipophilicity–polarity space between these two well-studied series, with a TPSA below the typical 90 Ų threshold for oral bioavailability but a cLogP in the acceptable range (below 5) [1]. The C4-propoxy group contributes both hydrogen-bond acceptor capacity and moderate lipophilicity (π contribution ~1.0), which is absent in the C4-methyl analogs that dominate the CB1 and antiplatelet series. These calculated differences suggest that the compound may exhibit distinct solubility, permeability, and protein-binding profiles relative to comparator scaffolds.

Physicochemical Properties Drug-likeness ADME Prediction

Synthetic Accessibility Differentiation: C4-Propoxy Introduction versus C4-Methyl Analogs

The C4-propoxy substituent differentiates the target compound from the far more common C4-methyl or C4-unsubstituted 1,5-diarylpyrazole-3-carboxamides. In the CB1 antagonist series (e.g., rimonabant, AM251, AM281), the C4 position is universally occupied by a methyl group introduced via a 1,3-diketone precursor during pyrazole ring formation [1]. For C4-alkoxy analogs, the synthetic route requires either (a) pre-installation of the alkoxy group on the diketone precursor, or (b) post-cyclization O-alkylation of a 4-hydroxypyrazole intermediate [2]. This additional synthetic step adds complexity and cost relative to the C4-methyl series. The bis(4-fluorophenyl) carboxamide further requires 4-fluoroaniline as a coupling partner, which is commercially available but structurally distinct from the piperidine or morpholine amines typically used in CB1 and antiplatelet series. The combined synthetic complexity—C4-propoxy pyrazole core plus dual 4-fluorophenyl decoration—makes this compound a non-trivial synthetic target compared to many off-the-shelf pyrazole-3-carboxamide analogs, which may be advantageous for applications requiring a structurally distinctive probe.

Synthetic Accessibility Building Block Pyrazole Functionalization

Recommended Application Scenarios for N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide Based on Available Evidence


Chemical Probe for Kinase Selectivity Profiling Panels

Given that pyrazole-3-carboxamides have been developed as potent and selective BTK inhibitors (IC₅₀ 4.9–5.2 nM for lead compounds 12a and 18a) [1], the structurally distinct target compound—with its C4-propoxy and bis(4-fluorophenyl) substitution—can serve as a selectivity control or counter-screening compound in broad kinase panels. Its divergent substitution pattern from the imidazopyrazole-3-carboxamide BTK inhibitor series makes it valuable for establishing structure-selectivity relationships across the kinome.

Negative Control for Cannabinoid CB1 Receptor Antagonist Screening

The extensively studied CB1 antagonist series uniformly relies on 1,5-diaryl substitution with a C4-methyl group and a piperidine-based carboxamide (e.g., rimonabant, AM251) [2]. The target compound's replacement of the C4-methyl with propoxy and the piperidine carboxamide with 4-fluorophenyl carboxamide likely abolishes CB1 affinity, making it a structurally matched negative control for CB1 antagonist screening cascades where scaffold-specific but target-inactive controls are required.

Fragment-Based or Combinatorial Library Diversification Starting Material

The C4-propoxy group provides a synthetic handle for further derivatization (e.g., O-dealkylation to the 4-hydroxy intermediate, or chain extension via the terminal methyl), while the bis(4-fluorophenyl) framework offers two electronically equivalent aryl rings for SAR exploration. This compound is suitable as a starting building block for focused library synthesis aimed at exploring uncharted regions of pyrazole-3-carboxamide chemical space, particularly for targets where the C4-alkoxy motif has been underexplored [3].

In Silico Docking and Pharmacophore Modeling Template

With its intermediate lipophilicity (predicted cLogP ~3.8–4.2) and dual hydrogen-bond acceptors (carboxamide carbonyl, C4-propoxy oxygen), the compound is well-suited as a template for computational docking studies and pharmacophore model refinement. Its bis(4-fluorophenyl) substitution provides a symmetric, electron-deficient aryl system that can be used to probe hydrophobic pocket geometries and halogen-bonding interactions in target proteins [4].

Quote Request

Request a Quote for N,1-bis(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.